molecular formula C25H29N5O2 B2463995 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 923257-71-0

2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B2463995
CAS No.: 923257-71-0
M. Wt: 431.54
InChI Key: VOZNGABCMBCDIN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a pyrimidine ring, and a methoxyphenyl group. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The pyrimidine ring is a basic structure in nucleotides and several vitamins and drugs. The methoxyphenyl group is a common substituent in organic chemistry and is often used to modify the physical and chemical properties of compounds .


Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques can provide information on the types of bonds present, the connectivity of the atoms, and the overall structure of the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, and the methoxy group could potentially be cleaved under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the piperazine ring could potentially make the compound more soluble in water, while the presence of the methoxyphenyl group could potentially increase its lipophilicity .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could potentially interact with various biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its structure and properties. For example, if the compound is intended to be used as a drug, it would need to be tested for toxicity and side effects .

Future Directions

Future research on the compound could potentially involve further optimization of its structure to improve its properties, testing its biological activity, and investigating its potential uses .

Properties

IUPAC Name

(3,5-dimethylphenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-17-13-18(2)15-20(14-17)24(31)29-9-11-30(12-10-29)25-26-19(3)16-23(28-25)27-21-5-7-22(32-4)8-6-21/h5-8,13-16H,9-12H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZNGABCMBCDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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